7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds . This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity . Traditional approaches include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored, involving direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green and sustainable chemistry are often applied, utilizing efficient and recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Commonly involving nucleophiles in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles, often in the presence of transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Investigated for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting neuroinflammation . The compound’s exact molecular targets and pathways are still under investigation, but it is believed to interact with dopamine receptors and other neuroreceptors .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar structural features and biological activities.
Uniqueness
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
15365-57-8 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H |
InChI Key |
AJGQOMBZBPZQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC.Cl |
Origin of Product |
United States |
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